molecular formula C11H10ClNO2 B12565039 Isoquinoline, 1-chloro-7-methoxy-3-methyl-, 2-oxide CAS No. 159112-00-2

Isoquinoline, 1-chloro-7-methoxy-3-methyl-, 2-oxide

Cat. No.: B12565039
CAS No.: 159112-00-2
M. Wt: 223.65 g/mol
InChI Key: NWYDFTMNILKOFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isoquinoline, 1-chloro-7-methoxy-3-methyl-, 2-oxide is a heterocyclic aromatic organic compound. It is a derivative of isoquinoline, which is a structural isomer of quinoline. Isoquinoline derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isoquinoline, 1-chloro-7-methoxy-3-methyl-, 2-oxide typically involves the chlorination and methoxylation of isoquinoline derivatives. One common method is the reaction of 1-chloro-3-methylisoquinoline with methoxy reagents under controlled conditions . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and methoxylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Isoquinoline, 1-chloro-7-methoxy-3-methyl-, 2-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted isoquinoline derivatives, which can be further utilized in organic synthesis and medicinal chemistry .

Scientific Research Applications

Isoquinoline, 1-chloro-7-methoxy-3-methyl-, 2-oxide has several scientific research applications:

Mechanism of Action

The mechanism of action of Isoquinoline, 1-chloro-7-methoxy-3-methyl-, 2-oxide involves its interaction with various molecular targets. It can act as an inhibitor of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

  • 1-Chloro-3-methylisoquinoline
  • 1-Methoxy-3-methylisoquinoline
  • 1-Chloro-7-methoxyisoquinoline

Uniqueness

Isoquinoline, 1-chloro-7-methoxy-3-methyl-, 2-oxide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of chlorine and methoxy groups at specific positions on the isoquinoline ring makes it a valuable compound for various applications .

Properties

CAS No.

159112-00-2

Molecular Formula

C11H10ClNO2

Molecular Weight

223.65 g/mol

IUPAC Name

1-chloro-7-methoxy-3-methyl-2-oxidoisoquinolin-2-ium

InChI

InChI=1S/C11H10ClNO2/c1-7-5-8-3-4-9(15-2)6-10(8)11(12)13(7)14/h3-6H,1-2H3

InChI Key

NWYDFTMNILKOFO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C(C=C2)OC)C(=[N+]1[O-])Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.